4-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carbonyl}-1,3-thiazole
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Description
The compound is a derivative of [1,2,4]triazolo[4,3-b]pyridazine . It’s known that [1,2,4]triazolo[4,3-b]pyridazine derivatives can act as bromodomain inhibitors, specifically inhibiting BRD4, a protein that recognizes acetylated lysine for epigenetic reading . These inhibitors are considered promising therapeutic targets for treating various diseases, including cancers .
Synthesis Analysis
The synthesis of similar compounds involves the design and creation of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives . The synthetic approaches for these derivatives have been compiled in various studies, along with their diverse pharmacological activities .Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[4,3-b]pyridazine derivatives has been characterized by determining the crystal structures of BD1 in complex with selected inhibitors . The structure–activity relationship of these derivatives is of profound importance in drug design, discovery, and development .Chemical Reactions Analysis
The chemical reactions involved in the creation of these derivatives include the design and synthesis of new series of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives . All compounds were evaluated against the urease enzyme, exhibiting IC 50 values of 0.87±0.09 to 8.32±1.21 µM .Physical And Chemical Properties Analysis
The physical and chemical properties of these derivatives are influenced by their molecular structure. For instance, the presence of a five-membered triazole ring fused with a six-membered thiadiazine ring results in four isomeric structural variants of triazolothiadiazine .Mechanism of Action
properties
IUPAC Name |
[3-[(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxymethyl]pyrrolidin-1-yl]-(1,3-thiazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2S/c24-17(13-9-26-10-18-13)22-6-5-11(7-22)8-25-15-4-3-14-19-20-16(12-1-2-12)23(14)21-15/h3-4,9-12H,1-2,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMEOMPSRUGANGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C3N2N=C(C=C3)OCC4CCN(C4)C(=O)C5=CSC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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